molecular formula C15H20O5 B1376135 Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate CAS No. 92656-04-7

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate

Cat. No.: B1376135
CAS No.: 92656-04-7
M. Wt: 280.32 g/mol
InChI Key: YLZYKBFRODAJLW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate is an organic compound with the molecular formula C15H20O5 It is a derivative of phenylpropanoate and contains functional groups such as acetyl and methoxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate typically involves the esterification of 3-(2-acetyl-4,5-dimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2-carboxy-4,5-dimethoxyphenyl)propanoic acid.

    Reduction: Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)propanoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its biological activity by modulating enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3,4-dimethoxyphenyl)propanoate: Similar structure but lacks the acetyl group.

    Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)propanoate: Similar structure but contains a hydroxyl group instead of an acetyl group.

Uniqueness

Ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(2-acetyl-4,5-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-5-20-15(17)7-6-11-8-13(18-3)14(19-4)9-12(11)10(2)16/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZYKBFRODAJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1C(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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